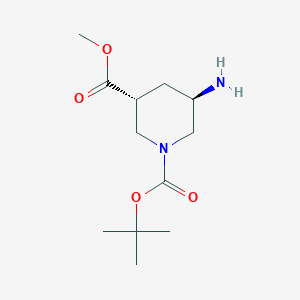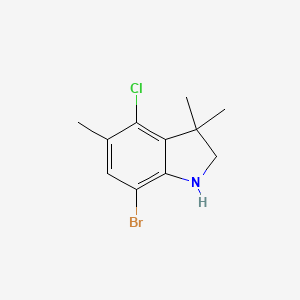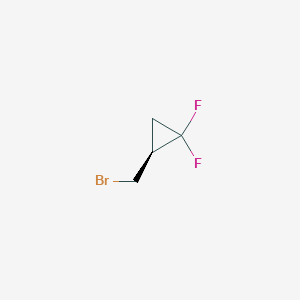
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of a difluorocyclopropane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The difluoromethyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to interact with hydrophobic environments and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(Bromomethyl)tetrahydrofuran
- (2S)-2-(Bromomethyl)morpholine-4-carboxylate
- (2S)-2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate
Uniqueness
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is unique due to the presence of both bromomethyl and difluoromethyl groups on a cyclopropane ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H5BrF2 |
|---|---|
Peso molecular |
170.98 g/mol |
Nombre IUPAC |
(2S)-2-(bromomethyl)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2/t3-/m1/s1 |
Clave InChI |
TUDJNSKRXIUOAJ-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@@H](C1(F)F)CBr |
SMILES canónico |
C1C(C1(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


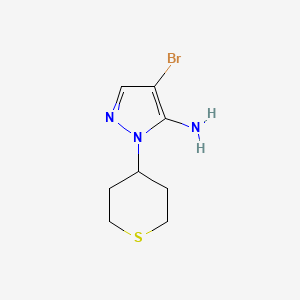

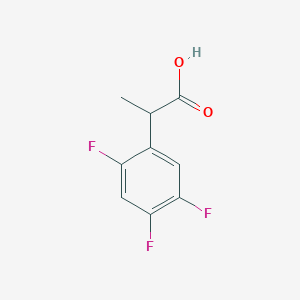
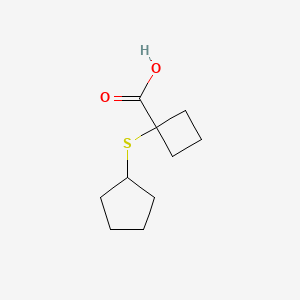
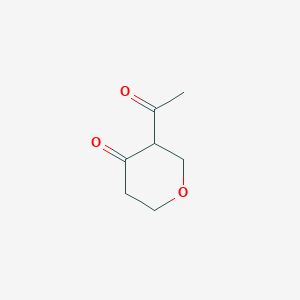

![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
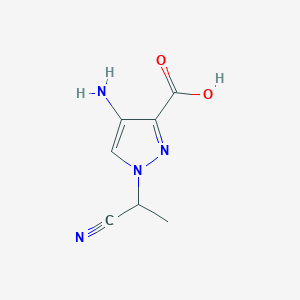
![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)

